molecular formula C14H13N5O2S B15104006 N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B15104006
M. Wt: 315.35 g/mol
InChI Key: LDYQSEAOOVJTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (Molecular Formula: C₁₄H₁₃N₅O₂S, Molecular Weight: 315.35 g/mol) is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule features a pyridazinone core substituted at the 3-position with a thiophen-2-yl group, which is noted for its potential to enhance π-stacking interactions within biological systems . The structure is completed by an acetamide side chain linked to a 1-methylpyrazole moiety, a common pharmacophore in medicinal chemistry . This complex architecture makes the compound a valuable scaffold in drug discovery, particularly for investigating enzyme inhibition and receptor modulation. Its primary research applications include serving as a key intermediate in the synthesis of novel bioactive molecules and as a tool compound for studying structure-activity relationships (SAR) in the development of kinase inhibitors . The synthetic protocols for this compound and its analogs often involve cyclocondensation reactions of pyrazole carbothioamides or maleimide derivatives, optimized for time and temperature to achieve high yield and purity . Researchers can utilize this compound for various in vitro studies to explore its mechanism of action, which may involve binding to enzymatic active sites, such as those of kinases, to modulate cell cycle pathways . It is supplied as a solid and is soluble in common organic solvents like DMSO. Strictly for research purposes in a controlled laboratory environment, this product is not approved for use in humans or animals.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C14H13N5O2S/c1-18-8-10(7-15-18)16-13(20)9-19-14(21)5-4-11(17-19)12-3-2-6-22-12/h2-8H,9H2,1H3,(H,16,20)

InChI Key

LDYQSEAOOVJTOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Synthetic Challenges : Low yields (e.g., 10% for 8a ) suggest steric or electronic hurdles in introducing bulky substituents . The target compound’s synthesis may face similar challenges.
  • Molecular Size : The target’s smaller molar mass (339.36 g/mol) versus 6a (459.50 g/mol) implies better solubility or membrane permeability .

Pharmacological and Functional Comparisons

  • Acetylcholinesterase Inhibition: Compound 3 (ZINC00220177) shares a pyridazinone-acetamide scaffold but lacks the thiophene group. Its activity suggests the target compound could be tested for similar neurological applications .
  • Formyl Peptide Receptor Modulation : Analogs like 8a and 8b () with methylthio-benzyl groups show activity as receptor agonists/antagonists. The target’s thiophene may offer distinct binding profiles due to its smaller size and aromaticity .
  • Structural Niches : The compound’s thiomorpholinyl group provides a flexible, sulfur-containing substituent, contrasting with the rigid thiophene in the target. This flexibility might influence target selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide and its analogs?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using intermediates like pyrazole carbothioamides or maleimide derivatives. For example, cyclization of pyrazole-thiocarbonyl precursors with N-substituted maleimides under reflux in ethanol or DMF yields the acetamide core. Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C). Characterization typically involves FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (pyridazinone protons at δ 6.5–7.5 ppm), and LC-MS for mass confirmation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies protons on the pyridazinone ring (δ 6.8–7.2 ppm) and methyl groups on the pyrazole moiety (δ 2.3–2.5 ppm).
  • FT-IR : Confirms the presence of amide (1650–1680 cm⁻¹) and pyridazinone carbonyl (1700–1720 cm⁻¹) groups.
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~370–400) and purity (>95%).
    Cross-referencing with elemental analysis (C, H, N within ±0.3% of theoretical values) ensures structural integrity .

Q. What are common reactive pathways for modifying the pyridazinone or thiophene moieties in this compound?

  • Methodological Answer :

  • Pyridazinone modification : React with hydrazine hydrate to form hydrazone derivatives, enabling further cyclization into thiadiazoles or triazoles .
  • Thiophene functionalization : Electrophilic substitution (e.g., bromination at the 5-position) or cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Acetamide alkylation : Use alkyl halides or epoxides in basic conditions (K₂CO₃/DMF) to diversify the N-substituent .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for cyclization or functionalization .
  • Solvent/catalyst screening : Machine learning models (e.g., Bayesian optimization) can predict ideal solvents (e.g., DCM vs. ethanol) and catalysts (e.g., Et₃N) for yield improvement .
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions between the pyridazinone core and active sites .

Q. How to resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • PASS prediction : Use computer-aided tools (e.g., PASS software) to prioritize plausible targets (e.g., kinase inhibition vs. acetylcholinesterase) based on structural descriptors .
  • Dose-response assays : Validate activity discrepancies using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene) across analogs to isolate critical pharmacophores .

Q. What strategies are effective for elucidating the mechanism of enzyme inhibition by this compound?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to identify binding modes and key interactions (e.g., H-bonding with pyridazinone carbonyl) .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) and Ki values .
  • Mutagenesis : Engineer enzyme active-site residues (e.g., Ser203 in acetylcholinesterase) to assess their role in binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.